2-Cyclopentylhexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-8-10(11(12)13)9-6-4-5-7-9/h9-10H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAVOQZFSQRPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289352 | |
| Record name | 2-cyclopentylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5623-89-2 | |
| Record name | 5623-89-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyclopentylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis Strategies for 2 Cyclopentylhexanoic Acid and Its Analogs
Conventional Organic Synthetic Methodologies
Carbon-Carbon Bond Formation Strategies in Cyclopentyl-Alkyl Chains
The construction of the carbon skeleton, specifically the bond between the cyclopentyl ring and the hexanoic acid chain, is a critical step in the synthesis of 2-cyclopentylhexanoic acid. This is typically achieved through alkylation, acylation, or the use of organometallic reagents.
Alkylation reactions are a common method for forming carbon-carbon bonds. In the context of synthesizing this compound, this could involve the alkylation of a cyclopentyl-containing nucleophile with a hexyl halide or a related electrophile. For instance, the α-alkylation of a cyclopentyl ketone derivative can be a key step. orgsyn.org Silyl (B83357) enol ethers of cyclopentanones can react with SN1-active alkyl halides in the presence of a Lewis acid to achieve α-alkylation. orgsyn.org This method is advantageous as it can be applied to a variety of structurally different ketones with good yields. orgsyn.org
Acylation reactions offer another route. For example, Friedel-Crafts acylation of cyclopentane (B165970) with a derivative of hexanoic acid could, in principle, form a ketone precursor that can then be reduced and further modified to yield the target carboxylic acid.
A summary of relevant alkylation approaches is provided in the table below.
| Starting Material | Reagent(s) | Product Type | Reference |
| Silyl enol ether of cyclopentanone (B42830) | SN1-reactive alkyl halide, Lewis acid | α-Alkyl cyclopentanone | orgsyn.org |
| Arylacetic acid esters | Vinyl chloride | Cyclopentenone precursors | organic-chemistry.org |
| Cyclopentadiene derivative | Alcohol, basic catalyst | Alkylated cyclopentadiene | google.com |
Organometallic reagents, particularly Grignard reagents, are powerful tools for forming carbon-carbon bonds. libretexts.orgyoutube.com A Grignard reagent is an organomagnesium halide with the general formula RMgX, where R is an alkyl or aryl group and X is a halogen. libretexts.org These reagents are potent nucleophiles and strong bases. youtube.com
In the synthesis of this compound, a cyclopentylmagnesium halide (a Grignard reagent) could be reacted with a suitable electrophile, such as an α,β-unsaturated ester or a derivative of hexanoic acid. For example, the reaction of cyclopentylmagnesium bromide with carbon dioxide, followed by an acidic workup, would yield cyclopentanecarboxylic acid. libretexts.org This could then be further elaborated to the desired this compound.
Alternatively, a Grignard reagent derived from a hexyl halide could react with cyclopentanone. The resulting tertiary alcohol could then undergo a series of reactions, including dehydration and reduction, to form the cyclopentyl-alkyl chain. youtube.comyoutube.com The synthesis of Grignard reagents is typically carried out by reacting an alkyl or aryl halide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.comyoutube.com It is crucial that the reaction is conducted under anhydrous conditions, as Grignard reagents react readily with water. libretexts.orgyoutube.com
The following table outlines the general steps in a Grignard reaction for alcohol synthesis.
| Step | Reactants | Product |
| 1 | Alkyl/Aryl Halide + Mg | Grignard Reagent |
| 2 | Grignard Reagent + Aldehyde/Ketone | Alkoxide |
| 3 | Alkoxide + Acidic Workup | Alcohol |
Carboxylic Acid Functional Group Transformations
Once the carbon skeleton is in place, transformations involving the carboxylic acid group are often necessary. These can include α-functionalization or the conversion to other functional groups like esters.
The Hell-Volhard-Zelinskii (HVZ) reaction is a key method for the α-halogenation of carboxylic acids. wikipedia.orgdoubtnut.comslideshare.net This reaction introduces a halogen, typically bromine, to the carbon atom adjacent to the carboxyl group. fiveable.me The reaction is carried out by treating the carboxylic acid with a halogen and a catalytic amount of phosphorus trihalide (e.g., PBr3). wikipedia.orgyoutube.com
The mechanism involves the initial conversion of the carboxylic acid to an acyl halide. wikipedia.org This acyl halide then tautomerizes to its enol form, which subsequently reacts with the halogen to introduce the halogen at the α-position. wikipedia.org Hydrolysis of the resulting α-halo acyl halide yields the α-halocarboxylic acid. wikipedia.orgyoutube.com The HVZ reaction is particularly useful for creating a handle for further synthetic manipulations, such as nucleophilic substitution reactions at the α-carbon. youtube.com
A summary of the HVZ reaction is presented below.
| Reactants | Reagents | Product | Reference |
| Carboxylic acid with α-hydrogens | Br2, PBr3 (catalytic) | α-Bromo carboxylic acid | wikipedia.orgfiveable.meyoutube.com |
| Carboxylic acid with α-hydrogens | Cl2, PCl3 (catalytic) | α-Chloro carboxylic acid | doubtnut.com |
Esterification is the process of converting a carboxylic acid into an ester. A common method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium reaction, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com
The reverse reaction, the conversion of an ester back to a carboxylic acid, is known as hydrolysis. masterorganicchemistry.com This can be achieved by treating the ester with excess water in the presence of an acid or a base. Acid-catalyzed hydrolysis is the microscopic reverse of the Fischer esterification. masterorganicchemistry.comyoutube.com Saponification, or base-promoted hydrolysis, is another common method.
For a compound like this compound, esterification could be used to protect the carboxylic acid group while other transformations are carried out on the molecule. Subsequent hydrolysis would then regenerate the carboxylic acid. The relative rates of esterification and saponification can be influenced by steric effects around the acyl carbon. researchgate.net
Cyclopentane Ring Construction and Derivatization Approaches
The formation of the cyclopentane ring is a fundamental aspect of synthesizing this compound and its analogs. Various methods for constructing and derivatizing the cyclopentane moiety have been developed.
One common approach involves the cyclization of open-chain precursors. For instance, intramolecular radical cyclizations of appropriate haloalkenes can lead to the formation of a five-membered ring. Another strategy is the use of ring-closing metathesis, a powerful tool for forming cyclic compounds. The Conia-ene reaction, which involves the intramolecular cyclization of acetylenic β-dicarbonyl compounds, also provides a route to cyclopentane derivatives. organic-chemistry.org
Derivatization of pre-existing cyclopentane structures is another key strategy. For example, cyclopentanone can be a versatile starting material. It can undergo various reactions, such as alkylation or condensation, to introduce the desired hexanoic acid side chain. The Favorskii rearrangement of 2-chlorocyclohexanone (B41772) can produce methyl cyclopentanecarboxylate, which can then be further elaborated to this compound. orgsyn.org Additionally, cyclopentanecarboxylic acid itself can be synthesized through methods like the carbonylation of cyclopentyl alcohol or the hydrogenation of cyclopentene-1-carboxylic acid. orgsyn.org
The table below summarizes some of the key starting materials and reaction types used in cyclopentane ring construction and derivatization for carboxylic acid synthesis.
| Starting Material | Reaction Type | Product Type | Reference |
| Open-chain haloalkenes | Intramolecular radical cyclization | Cyclopentane derivatives | organic-chemistry.org |
| Acetylenic β-dicarbonyl compounds | Conia-ene reaction | Cyclopentane derivatives | organic-chemistry.org |
| 2-Chlorocyclohexanone | Favorskii rearrangement | Methyl cyclopentanecarboxylate | orgsyn.org |
| Cyclopentyl alcohol | Carbonylation | Cyclopentanecarboxylic acid | orgsyn.org |
| Cyclopentene-1-carboxylic acid | Hydrogenation | Cyclopentanecarboxylic acid | orgsyn.org |
Asymmetric Synthesis of Chiral this compound Stereoisomers
This compound possesses a chiral center at the alpha-carbon, meaning it can exist as two enantiomers. The synthesis of specific stereoisomers is crucial for applications where biological activity is stereospecific. Asymmetric synthesis aims to produce a single enantiomer or diastereomer in excess.
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
A common strategy involves the use of Evans auxiliaries, such as chiral oxazolidinones. rsc.org For example, an achiral cyclopentylacetyl halide can be attached to a chiral oxazolidinone. The resulting N-acyloxazolidinone can then be alkylated with a butyl halide. The steric hindrance provided by the auxiliary directs the incoming alkyl group to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiomerically enriched this compound.
Another approach utilizes chiral N-benzyl-N-α-methylbenzylamine as a chiral auxiliary in the conjugate addition to diester derivatives of (E,E)-octa-2,6-dienedioic acid to stereoselectively prepare stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. rsc.org
Enantioselective catalysis employs a chiral catalyst to control the stereochemistry of a reaction. This approach is often more efficient than using chiral auxiliaries as only a substoichiometric amount of the chiral catalyst is required.
For the synthesis of chiral carboxylic acids and their derivatives, various catalytic methods can be employed. For instance, the asymmetric hydrogenation of a suitable unsaturated precursor using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral ligand, can produce the desired enantiomer of this compound. nih.gov
Another powerful technique is the use of chiral organocatalysts. For example, a chiral secondary amine can catalyze the conjugate addition of a nucleophile to an α,β-unsaturated aldehyde, which can be a precursor to the desired carboxylic acid. nih.gov Chiral phosphoric acids have also been shown to be effective catalysts in the asymmetric synthesis of various chiral compounds, including those with cyclopentane rings. scilit.com
When a molecule already contains a stereocenter, as in a chiral cyclopentane derivative, the introduction of a new stereocenter on the alkyl chain must be controlled to produce the desired diastereomer. This is known as diastereoselective synthesis.
The existing stereocenter(s) on the cyclopentane ring can influence the stereochemical outcome of reactions on the side chain. For example, in the alkylation of a chiral cyclopentylacetic acid derivative, the cyclopentyl group can direct the approach of the incoming electrophile, leading to the preferential formation of one diastereomer. This substrate-controlled diastereoselectivity is a valuable tool in stereospecific synthesis.
Furthermore, reagent-controlled diastereoselectivity can be achieved by using chiral reagents or catalysts that can differentiate between the two faces of a prochiral center on the side chain, even in the presence of a chiral center on the ring. The combination of substrate and reagent control allows for a high degree of stereochemical precision in the synthesis of complex molecules with multiple stereocenters. rsc.orgmdpi.com
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.govscispace.com The application of these principles to the synthesis of this compound is essential for developing sustainable and environmentally friendly manufacturing processes.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.govprimescholars.comrsc.org A reaction with high atom economy incorporates a large percentage of the atoms from the reactants into the final product, minimizing the generation of byproducts and waste.
To maximize atom economy in the synthesis of this compound, addition reactions, rearrangements, and catalytic reactions are preferred over stoichiometric reactions that generate significant waste. For instance, a catalytic hydrogenation to introduce the butyl group would have a higher atom economy than a Grignard reaction, which produces stoichiometric amounts of magnesium salts as waste.
The E-factor, which is the mass ratio of waste to the desired product, is another metric used to assess the environmental impact of a chemical process. semanticscholar.org A lower E-factor indicates a greener process. By carefully selecting synthetic routes that minimize the use of stoichiometric reagents and solvents, and by recycling solvents and catalysts where possible, the E-factor for the synthesis of this compound can be significantly reduced.
The table below illustrates the difference in atom economy for two hypothetical reaction types that could be used in the synthesis.
| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy (%) | Reference |
| Addition Reaction | Cyclopentylacetylene + Butyllithium + CO2 | This compound | None (in ideal reaction) | 100% | nih.govprimescholars.com |
| Substitution Reaction | Cyclopentylacetic acid chloride + Butylmagnesium bromide | This compound | Magnesium chloride, Magnesium bromide | < 100% | nih.govprimescholars.com |
Solvent Selection and Alternative Reaction Media in the Synthesis of this compound and its Analogs
The choice of solvent is a critical parameter in the synthesis of this compound and its analogs, significantly influencing reaction rates, yields, and the environmental impact of the process. Traditional methods for synthesizing α-substituted carboxylic acids, such as the malonic ester synthesis, have historically relied on conventional organic solvents. However, increasing environmental awareness and regulations have spurred research into greener and more sustainable alternatives.
The conventional approach to synthesizing this compound via malonic ester synthesis involves the use of a strong base, like sodium ethoxide, in an alcohol solvent, typically ethanol, to deprotonate the malonic ester. wikipedia.orgchemicalnote.com This is followed by alkylation with a suitable haloalkane (e.g., 1-bromo-4-cyclopentylbutane or a cyclopentylmethyl halide followed by another alkylation) and subsequent hydrolysis and decarboxylation. wikipedia.orgorganicchemistrytutor.com While effective, the use of volatile organic solvents (VOCs) contributes to air pollution and poses health and safety risks. isca.me
Research into greener synthesis strategies has explored several alternative reaction media to mitigate these issues.
Ionic Liquids (ILs):
Ionic liquids, which are salts with low melting points, have emerged as promising green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. isca.meyoutube.com In the context of alkylation reactions of active methylene (B1212753) compounds like diethyl malonate, ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) have been shown to act as both the solvent and a catalyst, eliminating the need for a phase-transfer catalyst. isca.me The use of ionic liquids can lead to cleaner reactions and allows for the recycling of the solvent, which is a key principle of green chemistry. isca.me Studies have demonstrated that selective monoalkylation of active methylene compounds can be achieved with excellent yields in ionic liquids, and the product can be easily separated by distillation. isca.me
Phase-Transfer Catalysis (PTC):
Micellar Catalysis:
Aqueous micelles, formed by the self-assembly of surfactants in water, can act as nanoreactors, solubilizing organic substrates and catalysts and thereby accelerating reactions in an aqueous medium. nih.govrsc.org This approach has been successfully applied to various C-C bond-forming reactions. pnas.org While specific applications to this compound synthesis are not extensively documented, the principles of micellar catalysis suggest its potential as a green alternative. The use of specifically designed surfactants can create microenvironments that favor the desired reaction, leading to high yields and selectivity in water, the most environmentally benign solvent. rsc.org
Solvent-Free and One-Pot Syntheses:
Solvent-free, or solid-state, reactions represent a highly sustainable approach by completely eliminating the solvent from the reaction medium. Research has shown that some organic reactions, including alkylations, can be carried out efficiently under solvent-free conditions, often with microwave irradiation to accelerate the reaction. researchgate.net Furthermore, the development of "one-pot" synthesis procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce solvent use and waste generation. patsnap.com
The following table summarizes the potential alternative reaction media for the synthesis of this compound and its analogs, based on general findings for similar chemical transformations.
| Reaction Medium | Key Advantages | Potential for this compound Synthesis |
| Ionic Liquids | Negligible vapor pressure, reusable, can act as both solvent and catalyst. isca.me | Potentially high yields and selectivity in the alkylation step of the malonic ester synthesis. |
| Phase-Transfer Catalysis | Enables use of water or reduced solvent volumes, milder reaction conditions, potential for asymmetric synthesis. fzgxjckxxb.comfrontiersin.org | Greener synthesis of this compound and its chiral analogs. |
| Aqueous Micelles | Utilizes water as the bulk solvent, creates localized reaction environments. nih.govrsc.org | A highly sustainable route for the C-C bond formation steps. |
| Solvent-Free Conditions | Eliminates solvent waste, can be accelerated by microwave irradiation. researchgate.netpatsnap.com | An ideal green chemistry approach, minimizing environmental impact. |
Development of Sustainable Catalytic Systems for this compound and its Analogs
The development of efficient and sustainable catalytic systems is a cornerstone of modern organic synthesis, aiming to replace stoichiometric reagents with catalytic alternatives that are selective, reusable, and environmentally benign. While the traditional malonic ester synthesis of this compound relies on a stoichiometric amount of base, contemporary research focuses on catalytic approaches for the key C-C bond-forming steps.
Heterogeneous Catalysts:
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation, recovery, and reusability. For the alkylation of malonates, various solid catalysts have been investigated. For instance, silica-supported iron(III) chloride has been used as a recyclable heterogeneous Lewis acid catalyst for reactions involving active methylene compounds. researchgate.net The development of lignin-based catalysts, which can support metal nanoparticles, also presents a renewable and cost-effective option for promoting C-C bond formation reactions. nih.gov These catalysts can be easily filtered from the reaction mixture and reused multiple times, reducing waste and catalyst cost. nih.gov
Catalysis in Greener Solvents:
The synergy between alternative solvents and catalysis is crucial for developing truly sustainable synthetic methods. For example, the use of palladium catalysts in aqueous micellar solutions has been shown to be effective for various cross-coupling reactions, which are fundamental in creating C-C bonds. pnas.org While not directly applied to the malonic ester synthesis of this compound, these systems demonstrate the potential for carrying out catalytic C-C bond formation in water.
Biocatalysis:
Enzymes are highly efficient and selective catalysts that operate under mild conditions in aqueous environments. The field of biocatalysis offers significant potential for the sustainable synthesis of carboxylic acids and their derivatives. rsc.org Carboxylate reductases (CARs), for example, are enzymes that can catalyze the reduction of carboxylic acids to aldehydes, which can be valuable intermediates. researchgate.netbohrium.com While the direct enzymatic synthesis of this compound via a C-C bond formation is still an area of active research, biocatalytic methods for producing chiral building blocks or performing key transformations in the synthetic route are being explored. rsc.org For instance, biocatalytic hydrogenation of carboxylic acids to the corresponding alcohols has been demonstrated using whole-cell catalysts. researchgate.net
The following table presents a summary of potential sustainable catalytic systems applicable to the synthesis of this compound and its analogs, based on advancements in catalytic C-C bond formation and carboxylic acid synthesis.
| Catalytic System | Type | Key Advantages | Potential Application in Synthesis |
| Silica-supported FeCl₃ | Heterogeneous Lewis Acid | Recyclable, easy to separate from the reaction mixture. researchgate.net | Catalyzing the alkylation of malonic esters. |
| Lignin-based Catalysts | Heterogeneous Support | Renewable, low-cost, can be functionalized with metal nanoparticles. nih.gov | Promoting various C-C bond-forming reactions in the synthetic pathway. |
| Palladium in Micelles | Homogeneous/Micellar | Enables catalytic reactions in water, high efficiency. pnas.org | For potential cross-coupling steps in the synthesis of analogs. |
| Carboxylate Reductases (CARs) | Biocatalyst (Enzyme) | High selectivity, operates in water under mild conditions. researchgate.netbohrium.com | For the synthesis of aldehyde precursors to analogs or for enzymatic transformations. |
| Whole-cell Biocatalysts | Biocatalyst | Can perform multi-step transformations, uses renewable resources. researchgate.net | For stereoselective reductions or other transformations in the synthesis of chiral analogs. |
Advanced Analytical Characterization Methodologies for 2 Cyclopentylhexanoic Acid
Chromatographic Separation Techniques for Compound Isolation and Quantification
Chromatographic techniques are fundamental for isolating 2-Cyclopentylhexanoic acid from complex mixtures and for its precise quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the sample matrix, the required sensitivity, and the specific analytical goals.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
HPLC is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Method development focuses on achieving optimal separation from matrix components and potential impurities.
Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common approach for carboxylic acids. A C18 column is typically used as the stationary phase due to its hydrophobicity, which provides good retention for the nonpolar cyclopentyl and hexyl moieties of the analyte. nih.govresearchgate.net The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.net The pH of the mobile phase is a critical parameter; it is generally maintained at a low pH (e.g., using trifluoroacetic acid or a phosphate (B84403) buffer) to suppress the ionization of the carboxylic acid group. nih.govpensoft.net This ensures the compound is in its neutral, more retained form, leading to sharper peaks and more reproducible retention times. nih.gov
Since this compound possesses a chiral center at the alpha-carbon, separating its enantiomers is crucial in many contexts. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), have demonstrated broad applicability for separating the enantiomers of various carboxylic acids. researchgate.net The separation mechanism on these phases involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, allowing for their differential elution.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Achiral Analysis (RP-HPLC) | Chiral Analysis |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak AD / Chiralcel OD-H |
| Mobile Phase | Acetonitrile:0.1% Trifluoroacetic Acid in Water (60:40 v/v) nih.govpensoft.net | n-Hexane:2-Propanol:Trifluoroacetic Acid researchgate.net |
| Flow Rate | 1.0 mL/min nih.gov | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm nih.gov | UV at 210-220 nm |
| Column Temp. | 30 °C pensoft.net | Ambient or controlled |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a high-resolution separation technique well-suited for volatile and thermally stable compounds. Direct analysis of free carboxylic acids like this compound by GC can be challenging due to their high polarity and low volatility, which can cause peak tailing and adsorption onto the column. nih.gov
Research Findings: To overcome these issues, a common strategy is to convert the carboxylic acid into a more volatile and less polar derivative prior to GC analysis. Esterification is the most frequent derivatization approach, converting the acid into its methyl, ethyl, or silyl (B83357) ester. For example, reaction with diazomethane (B1218177) or a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) yields a derivative with improved chromatographic properties.
For the analysis of underivatized volatile carboxylic acids, specialized capillary columns are required. nih.gov These columns typically have a polar stationary phase, such as a polyethylene (B3416737) glycol (PEG)-based phase (e.g., DB-WAX) or, more recently, phases based on zwitterionic liquids, which show unique selectivity and produce excellent peak symmetry for acidic compounds. nih.govnist.goviastate.edu The use of comprehensive two-dimensional gas chromatography (GC×GC) can provide significantly enhanced resolving power for analyzing trace levels of the compound in highly complex matrices. ub.eduembrapa.br
Table 2: Potential GC Method Parameters for this compound
| Parameter | Analysis of Volatile Derivative (e.g., Methyl Ester) |
|---|---|
| Column | DB-5ms (nonpolar), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temp. | 250 °C |
| Oven Program | Start at 60°C, ramp at 10°C/min to 280°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Mass Spectrometry-Based Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing information on its molecular weight, elemental composition, and structure. When coupled with a chromatographic inlet, it offers unparalleled selectivity and sensitivity.
Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of specific compounds in complex biological, environmental, or food samples. nih.govnih.gov Its high selectivity minimizes interference from matrix components. nih.gov
Research Findings: In a typical LC-MS/MS workflow, the this compound is first separated by HPLC and then ionized, usually by electrospray ionization (ESI). Analysis is most commonly performed in negative ion mode, which readily deprotonates the carboxylic acid to form the [M-H]⁻ precursor ion. In the mass spectrometer, this precursor ion is selected in the first quadrupole, subjected to collision-induced dissociation (CID) to generate characteristic product ions, and these specific product ions are monitored by the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity for quantification. researchgate.net
Table 3: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion ([M-H]⁻) | m/z 183.1 |
| Potential Product Ions | Fragments corresponding to loss of CO₂ (m/z 139.1) or other structural fragments |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS), using technologies such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provides a highly accurate measurement of a compound's mass-to-charge ratio, typically with an error of less than 5 parts per million (ppm).
Research Findings: This precise mass measurement is used to determine the elemental formula of an ion with high confidence. For this compound (formula C₁₁H₂₀O₂), the calculated monoisotopic mass is 184.14633 Da. nih.gov An HRMS instrument can measure this mass with high accuracy (e.g., 184.14650 Da), which allows for the unambiguous confirmation of its elemental composition, distinguishing it from other potential compounds that may have the same nominal mass but a different elemental formula. This capability is crucial for identifying unknown compounds and confirming the identity of standards.
Spectroscopic Analysis for Structural Conformation and Purity Assessment
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, serving as essential tools for structural confirmation and purity assessment.
Research Findings: Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful methods for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR: The spectrum would show characteristic signals for the protons on the cyclopentyl ring, the aliphatic hexanoic acid chain, and a distinct, often broad, signal for the acidic proton of the carboxyl group.
¹³C NMR: The spectrum provides information on all the unique carbon atoms in the molecule. nih.gov A key signal would be the one corresponding to the carbonyl carbon of the carboxylic acid, which appears significantly downfield (typically >170 ppm). Signals for the carbons in the cyclopentyl ring and the hexyl chain would appear in the aliphatic region of the spectrum. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by two characteristic absorption bands:
A very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
A strong, sharp band around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid group. nih.gov
These spectroscopic fingerprints are vital for confirming the identity of synthesized this compound and for assessing its purity by detecting signals from residual solvents or impurities.
Table 4: Key Spectroscopic Data for this compound
| Technique | Key Observations | Reference |
|---|---|---|
| ¹³C NMR | Shows signals for all 11 carbon atoms, including the carbonyl carbon (>170 ppm). | nih.gov |
| ¹H NMR | Displays signals for protons in the cyclopentyl and hexyl groups, plus the carboxylic acid proton. | nih.gov |
| FTIR | Broad O-H stretch (2500-3300 cm⁻¹) and strong C=O stretch (~1710 cm⁻¹). | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the atom-to-atom connections and the spatial arrangement of atoms within the molecule.
¹H NMR spectroscopy of this compound allows for the identification and differentiation of the various hydrogen atoms present in the structure. The chemical shift of each proton is influenced by its local electronic environment, providing key information about its position relative to the carboxylic acid and cyclopentyl functional groups. For instance, the proton on the α-carbon (the carbon adjacent to the carboxyl group) is expected to resonate at a downfield chemical shift due to the electron-withdrawing effect of the oxygen atoms. The protons of the cyclopentyl ring and the hexanoic acid chain will exhibit characteristic chemical shifts and coupling patterns (splittings) that reveal their connectivity to neighboring protons.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a spectrum where each unique carbon atom in the molecule gives a distinct signal. The chemical shift of each carbon signal is indicative of its hybridization and the nature of the atoms bonded to it. The carbonyl carbon of the carboxylic acid group is typically observed at a significantly downfield position (around 180 ppm). The carbons of the cyclopentyl ring and the hexyl chain will have distinct signals in the aliphatic region of the spectrum. The number of signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms, providing a powerful tool for structural verification.
Advanced NMR techniques, such as two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC), can further elucidate the complex structure of this compound. These experiments reveal correlations between different nuclei, allowing for the definitive assignment of all proton and carbon signals and confirming the connectivity between the cyclopentyl ring and the hexanoic acid chain. While specific experimental data for this compound is not publicly available, a predicted ¹H and ¹³C NMR data table is presented below based on established principles of NMR spectroscopy.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl (C=O)OH | 10-12 (broad singlet) | ~180 |
| α-CH | 2.2-2.5 (multiplet) | ~45-50 |
| Cyclopentyl-CH | 1.5-2.0 (multiplet) | ~40-45 |
| Cyclopentyl-CH₂ | 1.2-1.8 (multiplet) | ~25-35 |
| Hexyl-CH₂ | 1.2-1.6 (multiplet) | ~22-32 |
| Terminal CH₃ | 0.8-1.0 (triplet) | ~14 |
Note: These are predicted values and may differ from experimental results.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful and complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. Both methods probe the vibrational modes of molecular bonds, but they are based on different physical principles—IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its key functional groups. The most prominent of these is the broad O-H stretching vibration of the carboxylic acid group, which typically appears in the region of 3300-2500 cm⁻¹. This broadness is due to hydrogen bonding. Another key feature is the sharp and intense C=O (carbonyl) stretching band of the carboxylic acid, which is expected around 1710 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid will also produce characteristic bands in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-H stretching vibrations of the cyclopentyl and hexyl groups will be observed in the 3000-2850 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, the C=O stretch will show a moderately intense band. The C-C stretching and CH₂ bending and rocking vibrations of the aliphatic cyclopentyl and hexyl chains are often more prominent in the Raman spectrum than in the IR spectrum, providing valuable information about the carbon skeleton. The combination of IR and Raman spectroscopy, therefore, allows for a comprehensive identification and confirmation of the functional groups within this compound.
Table 2: Characteristic Infrared (IR) and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 3300-2500 | Weak | Broad, Strong (IR) |
| C-H Stretch | Aliphatic (Cyclopentyl, Hexyl) | 2960-2850 | 2960-2850 | Strong (IR), Strong (Raman) |
| C=O Stretch | Carboxylic Acid | ~1710 | ~1710 | Strong, Sharp (IR), Moderate (Raman) |
| C-H Bend | Aliphatic (CH₂, CH₃) | ~1465, ~1375 | ~1465, ~1375 | Moderate (IR), Moderate (Raman) |
| C-O Stretch | Carboxylic Acid | ~1320-1210 | Moderate | Strong (IR) |
| O-H Bend | Carboxylic Acid | ~920 | Weak | Broad, Moderate (IR) |
Note: These are typical frequency ranges and the exact positions and intensities can vary based on the specific molecular environment and experimental conditions.
Theoretical and Computational Chemistry Studies of 2 Cyclopentylhexanoic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are instrumental in elucidating the electronic structure and intrinsic properties of molecules. Methodologies such as ab initio, Density Functional Theory (DFT), and semi-empirical approaches are commonly employed for these purposes.
Ab Initio Methodologies
Ab initio methods, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, are powerful tools for obtaining highly accurate electronic structure information. For 2-Cyclopentylhexanoic acid, such studies would be invaluable in determining properties like electron distribution, molecular orbital energies, and ionization potential. However, specific ab initio studies on this compound have not been reported.
Density Functional Theory (DFT) for Geometry Optimization and Energetic Analysis
Density Functional Theory (DFT) has become a popular method for geometry optimization and energetic analysis of organic molecules due to its balance of computational cost and accuracy. DFT calculations could provide insights into the most stable three-dimensional structure of this compound and the relative energies of its different conformers. While DFT is widely used, specific studies applying it to this compound are absent from the literature.
Semi-Empirical Approaches for Conformational Space Exploration
Semi-empirical methods, which use parameters derived from experimental data, can be efficient for exploring the vast conformational space of flexible molecules like this compound. These methods could identify potential low-energy conformers that could then be subjected to higher-level calculations. Nevertheless, there is no published research detailing the use of semi-empirical approaches for this molecule.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed information about their conformational landscapes and intermolecular interactions.
Conformational Analysis and Stability Studies
MD simulations could reveal the dynamic behavior of this compound, including the flexibility of its alkyl chain and cyclopentyl ring, and the relative stabilities of different conformations over time. Such simulations are crucial for understanding how the molecule might interact with its environment. At present, no specific MD simulation studies for this compound have been published.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a key tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and intermediates. For this compound, this could involve studying its synthesis, degradation, or reactions with other molecules. The absence of such computational studies in the literature indicates a gap in the understanding of its chemical reactivity from a theoretical perspective.
Q & A
Basic: What are the established synthetic routes for 2-cyclopentylhexanoic acid, and how can reproducibility be ensured?
Methodological Answer:
The synthesis of this compound typically involves cyclopentyl intermediates and carboxylation steps. A common approach (Scheme 4 in ) includes:
- Step 1: Mesylation (MsCl, Et₃N, CH₂Cl₂) to activate intermediates.
- Step 2: Nucleophilic substitution (K₂CO₃, ACN) to introduce the cyclopentyl group.
- Step 3: Deprotection (TFA, dioxane/H₂O) and hydrolysis (1 N NaOH) to yield the carboxylic acid.
To ensure reproducibility: - Document reaction conditions (temperature, solvent purity, stoichiometry) in detail .
- Validate intermediate purity via HPLC or GC-MS before proceeding .
- Cross-reference synthetic protocols with databases like REAXYS for consistency checks .
Advanced: How can synthetic yields be optimized using design of experiments (DOE) for this compound?
Methodological Answer:
DOE can systematically evaluate variables affecting yield (e.g., temperature, catalyst loading, reaction time). For example:
- Factors: Vary cyclopentyl bromide concentration (0.8–1.2 eq.), reaction time (12–24 h), and temperature (60–80°C).
- Response Surface Methodology (RSM): Use a central composite design to model interactions and identify optimal conditions .
- Validation: Replicate runs at predicted optima to confirm ≥90% yield. Compare with literature protocols in PISTACHIO or BKMS_METABOLIC databases to resolve discrepancies .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm cyclopentyl ring integration and carboxylic acid proton (δ ~12 ppm) .
- HPLC-MS: Assess purity (>95%) and rule out side products (e.g., esterification byproducts) .
- Melting Point: Compare with PubChem data (if available) to validate crystalline form .
Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?
Methodological Answer:
- Variable Temperature NMR: Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and −20°C .
- DFT Calculations: Simulate expected NMR shifts using Gaussian or ORCA software; compare with experimental data .
- X-ray Crystallography: Resolve ambiguities via single-crystal analysis, particularly for stereochemical assignments .
Basic: What biological assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer:
- In Vitro Enzymatic Assays: Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric methods .
- Cell Viability Assays: Use MTT or resazurin assays in relevant cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) .
- Dose-Response Curves: Calculate IC₅₀ values with nonlinear regression (e.g., GraphPad Prism) .
Advanced: How can meta-analysis address contradictions in reported pharmacological data?
Methodological Answer:
- Heterogeneity Metrics: Calculate I² to quantify variability across studies (I² >50% indicates significant heterogeneity) .
- Subgroup Analysis: Stratify data by experimental variables (e.g., cell type, assay duration) to identify confounding factors .
- Sensitivity Analysis: Exclude outlier studies and reassess effect sizes using random-effects models .
Basic: What are best practices for storing this compound to ensure stability?
Methodological Answer:
- Storage Conditions: Protect from light in airtight containers at −20°C; desiccate to prevent hygroscopic degradation .
- Periodic Purity Checks: Reanalyze via HPLC every 6 months; discard if purity drops below 90% .
Advanced: How can computational tools predict metabolic pathways of this compound?
Methodological Answer:
- In Silico Metabolism: Use software like Meteor (Lhasa Limited) or ADMET Predictor to simulate Phase I/II metabolism .
- Docking Studies: Model interactions with CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina .
- Validation: Compare predictions with in vitro microsomal incubation data (LC-MS/MS analysis) .
Basic: How to design a systematic review of this compound’s applications in medicinal chemistry?
Methodological Answer:
- Search Strategy: Use Boolean operators in PubMed/Web of Science: ("this compound" AND ("synthesis" OR "bioactivity")) .
- Inclusion Criteria: Prioritize peer-reviewed studies with full experimental details .
- Data Extraction: Tabulate key findings (e.g., IC₅₀, synthetic yields) for cross-study comparison .
Advanced: What statistical methods resolve contradictions in toxicity data across studies?
Methodological Answer:
- Cumulative Meta-Analysis: Pool dose-dependent toxicity data (e.g., LD₅₀) to identify trends over time .
- Meta-Regression: Assess covariates (e.g., solvent used, animal model) influencing toxicity outcomes .
- Risk-of-Bias Assessment: Apply SYRCLE’s tool for animal studies to weight high-quality evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
